Methyl 2-amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanoate

説明

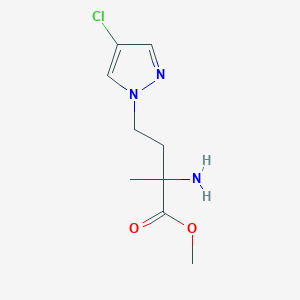

Methyl 2-amino-4-(4-chloro-1H-pyrazol-1-yl)-2-methylbutanoate is a structurally complex ester derivative characterized by a 4-chloro-substituted pyrazole ring, a branched alkyl chain with an amino group, and a methyl ester functional group. Its ester group may enhance lipophilicity, influencing bioavailability and metabolic pathways compared to its acid or amide analogs.

特性

分子式 |

C9H14ClN3O2 |

|---|---|

分子量 |

231.68 g/mol |

IUPAC名 |

methyl 2-amino-4-(4-chloropyrazol-1-yl)-2-methylbutanoate |

InChI |

InChI=1S/C9H14ClN3O2/c1-9(11,8(14)15-2)3-4-13-6-7(10)5-12-13/h5-6H,3-4,11H2,1-2H3 |

InChIキー |

XGUPBKJHOVSBBX-UHFFFAOYSA-N |

正規SMILES |

CC(CCN1C=C(C=N1)Cl)(C(=O)OC)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanoate typically involves the reaction of 4-chloro-1H-pyrazole with appropriate amino and ester functional groups under controlled conditions. The reaction conditions often include the use of solvents such as water and ethyl acetate, and reagents like sodium chloride and oxone . The reaction proceeds with continuous stirring and is monitored using thin-layer chromatography (TLC) to ensure the completion of the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions: Methyl 2-amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like oxone.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Oxone and sodium chloride in water at room temperature.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of oxidized derivatives of the compound.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted pyrazole derivatives with different functional groups.

科学的研究の応用

Methyl 2-amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanoate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of methyl 2-amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanoate involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives have been shown to inhibit enzymes involved in the biosynthesis of essential biomolecules in pathogens, leading to their antileishmanial and antimalarial activities . The compound may also interact with other cellular targets, disrupting critical biological processes.

類似化合物との比較

Key Observations:

Functional Groups: The ester group in the target compound contrasts with the carboxylic acid in and the amide in . This affects solubility and reactivity; esters are typically more lipophilic than acids but less stable than amides.

The 3-methyl substituent in adds steric hindrance, possibly altering binding interactions compared to the unsubstituted pyrazole in the target compound.

Volatility: Simple esters like ethyl 2-methylbutanoate are highly volatile, as seen in durian fruit studies. The target compound’s complex structure likely reduces volatility, favoring stability in formulations.

Metabolic and Stability Considerations

- Ester vs. Acid : The methyl ester may act as a prodrug , hydrolyzing in vivo to release the bioactive acid form . This is advantageous for improving membrane permeability.

- Ester vs. Amide : The amide analog exhibits greater hydrolytic stability due to the resonance-stabilized amide bond, making it suitable for prolonged activity in biological systems.

生物活性

Methyl 2-amino-4-(4-chloro-1H-pyrazol-1-yl)-2-methylbutanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 232.69 g/mol

- CAS Number : [insert CAS number]

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Research indicates that compounds with similar structures often exhibit activity as enzyme inhibitors or receptor modulators.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of pyrazole derivatives. For instance, compounds structurally related to this compound have demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria.

| Compound | Activity Against | Reference |

|---|---|---|

| Pyrazole Derivative A | Bacillus cereus | |

| Pyrazole Derivative B | Pseudomonas aeruginosa |

Anticancer Activity

Research has also explored the anticancer potential of pyrazole derivatives. Some studies suggest that these compounds can inhibit the proliferation of cancer cell lines, particularly those overexpressing androgen receptors.

Case Studies

One notable case study involved the synthesis and evaluation of this compound analogs for their anticancer activity. The study found that certain modifications to the pyrazole ring significantly enhanced the compound's potency against prostate cancer cells.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the pyrazole ring and side chains can greatly influence biological activity. For example, the presence of a chloro group at specific positions on the pyrazole ring has been linked to increased receptor binding affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。